Physicochemical Differentiation from Non-Fluorinated Analog
Compared to the non-fluorinated analog 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-92-9), the target compound incorporates a fluorine atom at the 4-position of the aniline ring, resulting in a higher molecular weight and a modest increase in lipophilicity [1]. This modification is expected to influence membrane permeability and metabolic stability, although direct experimental data for this specific pair is not currently available in public literature [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 219.21 g/mol |
| Comparator Or Baseline | 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-92-9): Molecular Weight: 201.22 g/mol; XLogP3-AA: 1.7 [1] |
| Quantified Difference | Molecular weight increase of ~18 g/mol (fluorine substitution). Lipophilicity difference not experimentally determined. |
| Conditions | Computed and vendor-reported properties. |
Why This Matters
The presence of fluorine is a well-established strategy in medicinal chemistry to modulate ADME properties, making this compound a more advanced building block for lead optimization compared to its non-fluorinated counterpart.
- [1] PubChem. (2025). Compound Summary for CID 19013331, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
